Superior Acid Suppression on First Day of Dosing vs. Omeprazole, Lansoprazole, and Pantoprazole
In a double-blind, randomized, crossover study, a single 20 mg dose of rabeprazole demonstrated significantly greater acid suppression than equivalent or higher therapeutic doses of omeprazole (20 mg), lansoprazole (30 mg), and pantoprazole (40 mg) on the first day of dosing in healthy H. pylori-negative subjects [1].
| Evidence Dimension | Mean 24-hour intragastric pH |
|---|---|
| Target Compound Data | pH 3.4 |
| Comparator Or Baseline | Lansoprazole (30 mg): pH 2.9; Pantoprazole (40 mg): pH 2.5; Omeprazole MUPS (20 mg): pH 2.5; Omeprazole capsule (20 mg): pH 2.1; Placebo: pH 1.7 |
| Quantified Difference | Rabeprazole increased 24-h pH by 0.5 to 1.3 units over other PPIs (P ≤ 0.04) |
| Conditions | Randomized, double-blind, crossover study in 18 healthy H. pylori-negative subjects; 24-h intragastric pH monitoring post-single dose. |
Why This Matters
For on-demand therapy or rapid symptom relief, the superior first-day acid suppression of rabeprazole provides a distinct therapeutic advantage over other PPIs, directly impacting clinical study design and procurement for research requiring immediate antisecretory effects.
- [1] Pantoflickova, D., Dorta, G., Ravic, M., Jornod, P., & Blum, A. L. (2003). Acid inhibition on the first day of dosing: comparison of four proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 17(12), 1507-1514. View Source
